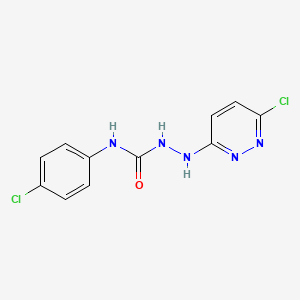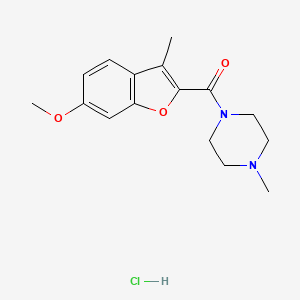![molecular formula C18H35NO10 B15211226 Bis{2-[2-(2-methoxyethoxy)ethoxy]ethyl} L-aspartate CAS No. 646530-55-4](/img/structure/B15211226.png)
Bis{2-[2-(2-methoxyethoxy)ethoxy]ethyl} L-aspartate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-Bis(2-(2-(2-methoxyethoxy)ethoxy)ethyl) 2-aminosuccinate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes multiple ethoxy groups and an amino succinate moiety, making it an interesting subject for scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Bis(2-(2-(2-methoxyethoxy)ethoxy)ethyl) 2-aminosuccinate typically involves the reaction of 2-(2-(2-methoxyethoxy)ethoxy)ethanol with a suitable amine derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of (S)-Bis(2-(2-(2-methoxyethoxy)ethoxy)ethyl) 2-aminosuccinate may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high efficiency. The purification of the compound is typically achieved through techniques such as distillation, crystallization, or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-Bis(2-(2-(2-methoxyethoxy)ethoxy)ethyl) 2-aminosuccinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of (S)-Bis(2-(2-(2-methoxyethoxy)ethoxy)ethyl) 2-aminosuccinate include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products Formed
The major products formed from the reactions of (S)-Bis(2-(2-(2-methoxyethoxy)ethoxy)ethyl) 2-aminosuccinate depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or ketones, while substitution reactions can produce a variety of substituted derivatives.
Applications De Recherche Scientifique
(S)-Bis(2-(2-(2-methoxyethoxy)ethoxy)ethyl) 2-aminosuccinate has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (S)-Bis(2-(2-(2-methoxyethoxy)ethoxy)ethyl) 2-aminosuccinate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-(2-Methoxyethoxy)ethoxy)ethanol: A related compound with similar ethoxy groups but lacking the amino succinate moiety.
2-(2-(2-Methoxyethoxy)ethoxy)ethanamine: Another similar compound with an amine group instead of the amino succinate moiety.
Uniqueness
(S)-Bis(2-(2-(2-methoxyethoxy)ethoxy)ethyl) 2-aminosuccinate is unique due to its combination of multiple ethoxy groups and an amino succinate moiety. This structure imparts distinct chemical and biological properties, making it valuable for specific applications that other similar compounds may not be suitable for.
Propriétés
Numéro CAS |
646530-55-4 |
|---|---|
Formule moléculaire |
C18H35NO10 |
Poids moléculaire |
425.5 g/mol |
Nom IUPAC |
bis[2-[2-(2-methoxyethoxy)ethoxy]ethyl] (2S)-2-aminobutanedioate |
InChI |
InChI=1S/C18H35NO10/c1-22-3-5-24-7-9-26-11-13-28-17(20)15-16(19)18(21)29-14-12-27-10-8-25-6-4-23-2/h16H,3-15,19H2,1-2H3/t16-/m0/s1 |
Clé InChI |
BKESXKYDSHQXAC-INIZCTEOSA-N |
SMILES isomérique |
COCCOCCOCCOC(=O)C[C@@H](C(=O)OCCOCCOCCOC)N |
SMILES canonique |
COCCOCCOCCOC(=O)CC(C(=O)OCCOCCOCCOC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


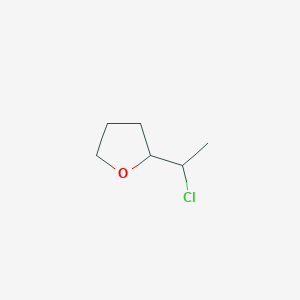
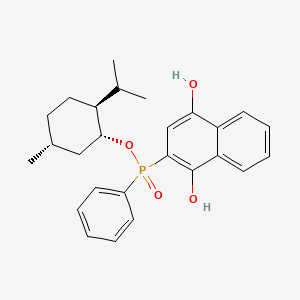
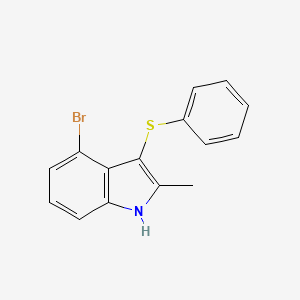
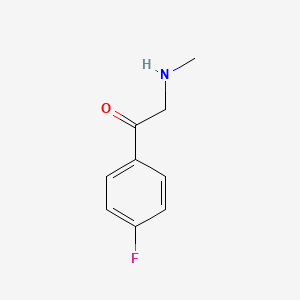
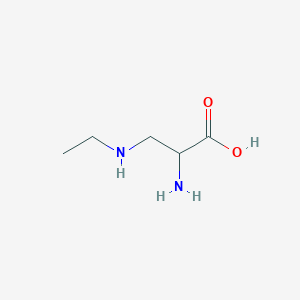
![6-Quinolinamine, 2-[(4-phenyl-1-piperazinyl)methyl]-](/img/structure/B15211180.png)
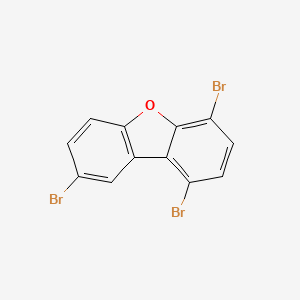
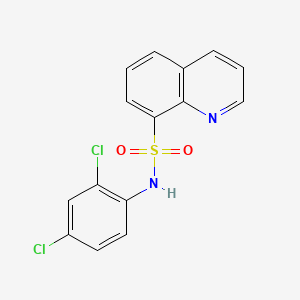
![5-Amino-6-cyano-7-phenylisoxazolo[4,5-b]pyridine-3-carboxamide](/img/structure/B15211213.png)
![[(2,5-Dioxooxolan-3-yl)oxy]acetic acid](/img/structure/B15211219.png)
